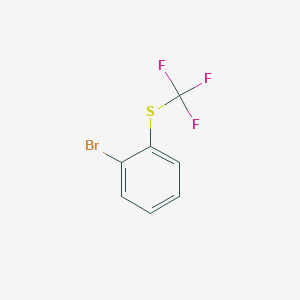

2-(Trifluoromethylthio)bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

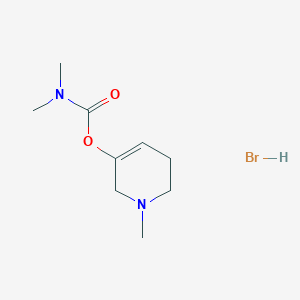

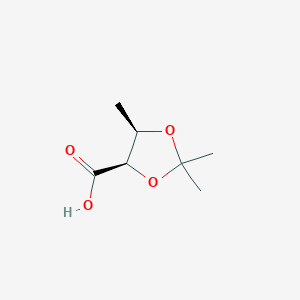

2-(Trifluoromethylthio)bromobenzene is a compound that is part of a broader class of trifluoromethylthio-substituted aromatic compounds. These compounds are of interest due to their unique chemical properties, which are imparted by the trifluoromethylthio group. This group is known for its electron-withdrawing nature and its ability to influence the reactivity of the aromatic system to which it is attached.

Synthesis Analysis

The synthesis of trifluoromethylthio-substituted compounds can be achieved through various methods. For instance, the palladium-catalyzed tandem synthesis of 2-trifluoromethylthio-substituted benzofurans is reported, which involves trifluoromethylthiolation of dibromovinyl phenols . Although not directly related to 2-(trifluoromethylthio)bromobenzene, this method indicates the potential pathways that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(trifluoromethylthio)bromobenzene can be elucidated using spectroscopic methods such as 19F NMR, as seen in the study of sterically hindered fluorinated benzene derivatives . X-ray crystallography can also provide detailed insights into the molecular structure, revealing bond angles and distances that are characteristic of the presence of bulky substituents like the trifluoromethylthio group.

Chemical Reactions Analysis

The reactivity of trifluoromethylthio-substituted benzenes can be quite diverse. For example, electrochemical fluorination of trifluoromethylbenzenes has been shown to yield various fluorinated products, indicating that the trifluoromethylthio group could similarly influence the reactivity of bromobenzene derivatives . Additionally, the presence of the trifluoromethylthio group could affect the regioselectivity of further functionalization reactions, as seen in the case of trifluorobenzene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethylthio)bromobenzene would be influenced by the presence of both the bromine and the trifluoromethylthio group. These substituents would affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the trifluoromethylthio group could also impact the compound's electronic properties, as seen in the study of dibenzopentalenes . The trifluoromethylthio group's influence on the redox properties of related compounds has been investigated through electrochemical measurements .

Applications De Recherche Scientifique

-

Metabolism Studies : Bromobenzene has been extensively studied for its metabolism and toxicological effects . It’s quickly eliminated from the plasma, with its derivatives showing slower elimination and higher accumulation in the liver . Physiologically-based pharmacokinetic models have helped researchers understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .

-

Toxicology Research : Bromobenzene has been used as a tool to understand chemically-induced toxicities . It highlights the role of metabolic activation, glutathione detoxification, covalent binding, enzyme inactivation, and lipid peroxidation .

-

Flame Retardant : Bromobenzene is widely utilized as a flame retardant in polymers and plastics due to its high combustion temperature and ability to interrupt the spread of fire through radical interception .

Additionally, copper trifluoromethyl or trifluoromethylthio complexes, which might be related to your compound, have been used for the synthesis of trifluoromethylated or trifluoromethylthiolated compounds . The reaction systems are relatively simple and easy to operate, and in most cases, the trifluoromethylated or trifluoromethylthiolated products were obtained in moderate to excellent yields .

-

Metabolism Studies : Bromobenzene has been extensively studied for its metabolism and toxicological effects . It’s quickly eliminated from the plasma, with its derivatives showing slower elimination and higher accumulation in the liver . Physiologically-based pharmacokinetic models have helped researchers understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .

-

Toxicology Research : Bromobenzene has been used as a tool to understand chemically-induced toxicities . It highlights the role of metabolic activation, glutathione detoxification, covalent binding, enzyme inactivation, and lipid peroxidation .

-

Flame Retardant : Bromobenzene is widely utilized as a flame retardant in polymers and plastics due to its high combustion temperature and ability to interrupt the spread of fire through radical interception .

Additionally, copper trifluoromethyl or trifluoromethylthio complexes, which might be related to your compound, have been used for the synthesis of trifluoromethylated or trifluoromethylthiolated compounds . The reaction systems are relatively simple and easy to operate, and in most cases, the trifluoromethylated or trifluoromethylthiolated products were obtained in moderate to excellent yields .

Propriétés

IUPAC Name |

1-bromo-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRJVJJQWGZKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381396 |

Source

|

| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)bromobenzene | |

CAS RN |

1644-72-0 |

Source

|

| Record name | 1-Bromo-2-[(trifluoromethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)